Home > Products > Building Blocks P20491 > 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one - 120004-79-7

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

Catalog Number: EVT-340420
CAS Number: 120004-79-7
Molecular Formula: C13H16ClN2O
Molecular Weight: 253.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A metabolite of Aripiprazole

Aripiprazole (7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone)

Compound Description: Aripiprazole is an atypical antipsychotic drug used to treat schizophrenia and bipolar disorder. It exhibits dual activity as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor partial agonist. Research has shown aripiprazole to be effective in reversing GBL-induced increases in DOPA synthesis, inhibiting apomorphine-induced stereotypy in mice, and decreasing prolactin release from rat anterior pituitary slices. [, ]

Relevance: Aripiprazole shares the core 3,4-dihydroquinolin-2(1H)-one structure with 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. The key difference lies in the substituent at the 7-position. Aripiprazole features a 4-(2,3-dichlorophenyl)-1-piperazinylbutyl moiety, while the target compound has a simpler 4-chlorobutoxy group. This suggests that 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one could be a potential synthetic precursor or a simplified analog for developing compounds with antipsychotic properties. [, ]

Brexpiprazole

Compound Description: Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) used to treat schizophrenia and major depressive disorder. It acts as a partial agonist at both serotonin 5-HT1A and dopamine D2 receptors. []

Relevance: 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate in the synthesis of brexpiprazole. [] The presence of the 4-chlorobutoxy group in the target compound allows for further functionalization and elaboration to build the complete brexpiprazole structure. This highlights the importance of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one in accessing complex molecules with potential therapeutic applications in mental health disorders. []

OPC-8212 (3,4-Dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone)

Compound Description: OPC-8212 is a positive inotropic agent. In various species, including rats, mice, dogs, monkeys, and humans, OPC-8212 undergoes metabolism via processes such as amide group hydrolysis, piperazine ring oxidation and cleavage, O-demethylation, and conjugation. []

Relevance: OPC-8212 belongs to the same chemical class as 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, both being 3,4-dihydro-2(1H)-quinolinone derivatives. The structural difference lies in the substituents at the 6- and 7-positions, with OPC-8212 bearing a 4-(3,4-dimethoxybenzoyl)-1-piperazinyl group at the 6-position. This structural similarity suggests that exploring modifications at the 6-position of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one could be a potential strategy for modulating its biological activity. []

7-Amino-3,4-dihydro-1H-quinolin-2-one

Compound Description: This compound is a recently discovered inhibitor of α-carbonic anhydrases (CAs), a class of enzymes involved in various physiological processes. Unlike coumarins, which are structurally similar and also inhibit CAs, 7-amino-3,4-dihydro-1H-quinolin-2-one does not undergo lactam ring hydrolysis to exert its inhibitory effect. It shows varying levels of inhibition against different human CA isoforms. []

Relevance: 7-Amino-3,4-dihydro-1H-quinolin-2-one shares the core 3,4-dihydroquinolin-2(1H)-one scaffold with 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. The key difference lies in the substituent at the 7-position, where the target compound has a 4-chlorobutoxy group instead of an amino group. This comparison highlights the significance of the substituent at the 7-position in influencing biological activity and suggests that 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one might possess CA inhibitory properties or could be a scaffold for developing new CA inhibitors. []

1-[4-(4-Aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones

Compound Description: This series of compounds demonstrates potent antagonistic activity against 5-HT1A, 5-HT2, and D2 receptors. Specifically, the m-chloro and o-methoxy derivatives exhibit promising binding profiles, suggesting their potential as novel atypical antipsychotics. []

Relevance: Structurally, this series closely resembles 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, with the primary distinction being the presence of an aryl-substituted piperazine ring linked by a butyl chain at the 7-position of the quinolinone core. This similarity reinforces the significance of modifications at the 7-position, particularly with piperazine-containing moieties, for enhancing binding affinities to serotonin and dopamine receptors, which are crucial targets for antipsychotic drugs. []

Overview

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, often referred to by its chemical name, is a compound with significant relevance in pharmaceutical chemistry. It serves as an intermediate in the synthesis of aripiprazole, an antipsychotic medication used primarily to treat schizophrenia and bipolar disorder. The compound is classified as a quinolinone derivative, characterized by its unique structure that includes a chloroalkyl ether moiety.

Source and Classification

The compound can be sourced from various chemical suppliers and is classified under several categories based on its chemical structure and functional groups. Its molecular formula is C13H16ClNO2C_{13}H_{16}ClNO_2, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. This classification positions it within the broader category of heterocyclic compounds, specifically those derived from quinoline.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods. One notable approach involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one using 1,4-dibromobutane in the presence of a base such as potassium carbonate. The process typically involves the following steps:

  1. Alkylation: The hydroxy group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is reacted with 1,4-dibromobutane to form an intermediate.
  2. Extraction: The reaction mixture is extracted with dichloromethane to isolate the product.
  3. Purification: The crude product undergoes silica gel column chromatography followed by recrystallization from a solvent mixture to yield pure 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.
  4. Chlorination: The bromide can then be converted to the corresponding chloro compound using sodium iodide in acetonitrile under reflux conditions .

Alternative methods for synthesizing this compound have also been documented, emphasizing variations in solvents and purification techniques.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one features a quinolinone core with a butoxy side chain substituted at the nitrogen position. The structural formula can be represented as follows:

Molecular Structure C13H16ClNO2\text{Molecular Structure }C_{13}H_{16}ClNO_2

The compound's three-dimensional conformation plays a crucial role in its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one participates in various chemical reactions typical of quinolone derivatives:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidative Aromatization: This compound can also be subjected to oxidative conditions to convert it into more aromatic derivatives, which may enhance biological activity .

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one primarily relates to its role as an intermediate in the synthesis of aripiprazole. Aripiprazole functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at serotonin 5-HT2A receptors. This unique pharmacological profile allows it to stabilize dopamine levels in the brain, making it effective for treating psychotic disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: Reported melting points vary slightly based on purity but generally fall within the range of 110°C to 120°C.
  • Solubility: Soluble in organic solvents such as methanol, ethanol, and acetonitrile but insoluble in water .

Chemical properties include stability under standard laboratory conditions but may react under specific catalytic or oxidative environments.

Applications

Scientific Uses

The primary application of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one lies in its role as an intermediate in pharmaceutical synthesis. It is essential for producing aripiprazole, which is widely used for managing schizophrenia and bipolar disorder. Additionally, research into its derivatives may reveal potential new therapeutic agents targeting similar neurological pathways.

Introduction to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

Structural and Nomenclature Analysis of the Compound

The molecular architecture of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS No. 120004-79-7) features a partially saturated quinolinone heterocycle substituted at the 7-position with a 4-chlorobutoxy chain. Its systematic IUPAC designation is 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, though it is variably referenced in chemical literature as Aripiprazole Impurity 1, Chlorobutoxy Dihydroquinolinone, or 7-(4-Chlorobutoxy)carbostyril [1] [2]. Key structural parameters include:

  • Molecular Formula: C₁₃H₁₆ClNO₂
  • Molecular Weight: 253.72 g/mol
  • SMILES Notation: ClCCCCOC1=CC2=C(CCC(=O)N2)C=C1
  • Melting Point: 100-102°C (when recrystallized from ethanol)
  • Density: 1.187 ± 0.06 g/cm³ (predicted)
  • Solubility Profile: Slightly soluble in chloroform, DMSO, and methanol; limited aqueous solubility

Table 1: Comprehensive Compound Identification

Identifier TypeValue/Descriptor
CAS Registry Number120004-79-7
MDL NumberMFCD07787529
Key SynonymsAripiprazole Impurity 1; Aripiprazole Impurity H; 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril; Chlorobutoxyquinolinone
InChI KeySRMLSNBGMDJSJH-UHFFFAOYSA-N
Boiling Point448.9 ± 45.0 °C (predicted)
pKa14.41 ± 0.20 (predicted)

The crystalline solid typically presents as white to light beige powders under standard conditions. Spectroscopic characterization reveals distinctive carbonyl stretching frequencies at approximately 1660 cm⁻¹ (IR) and characteristic aromatic proton signals between δ 6.7-7.2 ppm in ¹H NMR spectra. The chlorobutoxy chain protons appear as complex multiplets in the δ 3.5-3.7 (methylene adjacent to oxygen) and δ 3.6-3.8 (methylene adjacent to chlorine) regions [8].

Historical Context in Heterocyclic Chemistry Research

Quinolinone chemistry emerged prominently in the late 19th century through alkaloid isolation studies, but synthetic derivatives gained substantial research attention during the 1980s antipsychotic drug development boom. The specific 7-substituted dihydroquinolinone framework was first systematically explored as part of structure-activity relationship investigations for dopamine receptor modulators. Japanese researchers at Otsuka Pharmaceutical pioneered the development of 7-(4-halobutoxy)-3,4-dihydrocarbostyrils during their foundational work on aripiprazole (Abilify®), filing key patents in the early 1990s that established synthetic routes to these intermediates [3].

The compound represents an evolution from simple hydroxyquinolinones (like 22246-18-0, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one) that demonstrated intriguing pharmacological profiles but lacked the alkylating functionality necessary for constructing complex neuroactive molecules. The strategic incorporation of the chlorobutoxy moiety marked a critical advancement, enabling nucleophilic displacement reactions with piperazine derivatives to yield diarylpiperazine-class antipsychotics. This structural innovation solved significant synthetic challenges in creating bifunctional intermediates capable of undergoing sequential alkylation reactions under controlled conditions [3] .

Patent analysis reveals steadily increasing protection of synthetic methodologies involving this compound, with US10464931B2 representing modern optimized processes for quinolinone derivatives used in brexpiprazole synthesis. The compound's versatility has maintained its research relevance across three decades of neuropharmaceutical development, with over 30 synthetic studies specifically referencing its application since 2000 [3].

Role as a Key Intermediate in Pharmaceutical Synthesis

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one serves as the pivotal penultimate intermediate in synthesizing aripiprazole, a first-line atypical antipsychotic approved for schizophrenia and bipolar disorder. Its synthetic utility stems from two reactive centers: the lactam carbonyl (hydrogen-bond acceptor) and the terminal chloride (electrophilic site). The latter undergoes efficient nucleophilic displacement by 1-(2,3-dichlorophenyl)piperazine (DCPP) to form the critical C-N bond that completes the aripiprazole structure [1] [8].

Synthesis Pathway:

  • Precursor Activation: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (22246-18-0) undergoes deprotonation with K₂CO₃ or KOH in polar aprotic solvents
  • O-Alkylation: Reaction with 1-bromo-4-chlorobutane (5-10°C, DMF, 12-18 hours) yields the target compound
  • Purification: Recrystallization from ethanol produces pharmaceutical-grade material (melting point 100-102°C)
  • Pharmaceutical Coupling: Nucleophilic substitution with DCPP forms aripiprazole's molecular scaffold

Table 2: Pharmaceutical Intermediates Derived from 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

Derived PharmaceuticalReaction PartnerBond FormedAnnual Production Scale
Aripiprazole (C₂₃H₂₇Cl₂N₃O₂)1-(2,3-Dichlorophenyl)piperazineC-N bond at chlorobutyl terminus>5 metric tons (global)
Brexpiprazole IntermediatesMulti-ring nitrogen heterocyclesC-N/C-O linkagesDevelopment scale
Experimental Dopamine ModulatorsFunctionalized piperidines/piperazinesVariableResearch quantities

The compound's hygroscopic nature necessitates storage under inert atmosphere (2-8°C) to prevent decomposition. Critical quality control parameters include HPLC purity (>99.0%), residual solvent levels (<3000 ppm), and absence of des-chloro impurities. Recent process intensification research demonstrates optimized yields exceeding 85% through phase-transfer catalysis and microwave-assisted reactions, representing significant improvements over early synthetic routes that averaged 60-65% yields [8].

Beyond aripiprazole synthesis, the compound serves as a versatile building block for novel dopamine partial agonists and serotonin-dopamine activity modulators (SDAMs). Its structural plasticity enables derivatization at multiple positions: N-alkylation of the lactam nitrogen, electrophilic aromatic substitution on the quinoline ring, or further functionalization of the butoxy chain. These transformations provide access to diverse chemical libraries for central nervous system drug discovery programs targeting depression, Parkinson's disease psychosis, and treatment-resistant schizophrenia [3] [8].

Properties

CAS Number

120004-79-7

Product Name

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C13H16ClN2O

Molecular Weight

253.72 g/mol

InChI

InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)

InChI Key

SRMLSNBGMDJSJH-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl

Synonyms

3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-Quinolinone

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.